molecular formula C10H10N2O2S2 B2804509 N-(2-aminophenyl)thiophene-2-sulfonamide CAS No. 182499-85-0

N-(2-aminophenyl)thiophene-2-sulfonamide

Cat. No.: B2804509
CAS No.: 182499-85-0
M. Wt: 254.3 g/mol
InChI Key: KKBCMONERKOXFP-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Medicinal Chemistry and Materials Science

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the field of medicinal chemistry, a status it has held since the discovery of the antibacterial properties of Prontosil in the 1930s. moldb.com This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which revolutionized the treatment of bacterial infections prior to the widespread availability of penicillin. bldpharm.com The therapeutic success of sulfonamides stems from their action as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. bldpharm.com

Beyond their antibacterial origins, sulfonamide scaffolds have demonstrated remarkable versatility, leading to their incorporation into a wide array of therapeutic agents. nih.gov These include treatments for viral infections, cancer, inflammatory diseases, and cardiovascular disorders. moldb.comnih.gov The structural and electronic properties of the sulfonamide group allow it to act as a key pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets. google.com This has led to the development of drugs targeting enzymes such as carbonic anhydrases, proteases, and kinases. nih.gov

In the realm of materials science, the sulfonamide linkage is valued for its chemical stability and its ability to influence the electronic and physical properties of polymers and other materials. Sulfonated polymers, for instance, are integral to the development of proton exchange membranes for fuel cells, while other sulfonamide-containing materials are explored for applications in organic electronics and as specialized additives. vulcanchem.com

Role of Thiophene (B33073) Moieties as Pharmacological Scaffolds and Building Blocks in Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged" scaffold in medicinal chemistry due to its frequent appearance in biologically active compounds. epdf.pubbiosynth.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without a significant loss of biological activity, a strategy that has been successfully employed in the development of various pharmaceuticals. nih.gov This is attributed to their similar size, planarity, and aromatic character. However, the presence of the sulfur heteroatom imparts distinct electronic properties and potential for specific interactions, which can be favorably exploited in drug design. aaronchem.com

The versatility of the thiophene moiety is reflected in the diverse pharmacological activities of thiophene-containing drugs, which include anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents. biosynth.com In fact, the thiophene nucleus is a key component in numerous FDA-approved drugs. epdf.pub

From a synthetic standpoint, thiophene and its derivatives are invaluable building blocks in organic chemistry. organic-chemistry.org The thiophene ring can be readily functionalized at various positions, allowing for the construction of complex molecular architectures. uni.lu Its unique reactivity and electronic properties make it a versatile starting material for the synthesis of agrochemicals, dyes, and advanced materials such as conductive polymers (e.g., polythiophenes) used in organic electronics. nih.govorganic-chemistry.org

Overview of N-(2-aminophenyl)thiophene-2-sulfonamide as a Hybrid Chemical Architecture

This compound represents a quintessential hybrid molecule, chemically linking the well-established sulfonamide core with the versatile thiophene ring. The structure, as detailed in public chemical databases, consists of a thiophene-2-sulfonamide (B153586) group where the sulfonamide nitrogen is attached to an aminophenyl (specifically, a 1,2-phenylenediamine) moiety. researchgate.net This specific arrangement creates a molecule with multiple points for potential chemical interactions and further functionalization.

The key structural features are:

A Thiophene Ring: Provides a stable, aromatic core with distinct electronic characteristics.

A Sulfonamide Linker: A robust and polar functional group known for its ability to form strong hydrogen bonds.

The spatial arrangement of these components, particularly the ortho-positioning of the amino group on the phenyl ring relative to the sulfonamide linkage, is a defining characteristic of this molecule. This specific isomerism can influence its conformational preferences, intramolecular hydrogen bonding potential, and its ability to chelate metal ions.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂S₂
Molecular Weight 254.33 g/mol
Monoisotopic Mass 254.01837 Da
XLogP (Predicted) 1.8

This data is compiled from publicly available chemical databases. researchgate.net

Historical Context of Sulfonamide and Thiophene Chemistry Leading to the Compound's Investigation

The journey towards the synthesis and study of molecules like this compound is built upon over a century of foundational chemical discoveries. The story of sulfonamides began in the early 20th century in the laboratories of Bayer AG, where researchers were investigating coal-tar dyes for potential medicinal properties. bldpharm.com This work culminated in Gerhard Domagk's 1935 publication on the antibacterial effects of Prontosil, a sulfonamide-containing dye. It was later discovered that Prontosil was a prodrug, being metabolized in the body to the active agent, sulfanilamide. This breakthrough laid the groundwork for synthetic medicinal chemistry and the development of a vast library of sulfa drugs. bldpharm.com

The history of thiophene chemistry is also rooted in the 19th century. In 1882, Viktor Meyer discovered thiophene as an impurity in benzene derived from coal tar. epdf.pubnih.gov He identified it as the substance responsible for the "indophenin" color reaction, which was previously attributed to benzene itself. epdf.pub Following its discovery, extensive research was dedicated to understanding the aromatic nature and reactivity of thiophene, leading to the development of numerous synthetic methodologies for its preparation and functionalization. uni.lu

The investigation of hybrid molecules combining these two important scaffolds is a logical progression in medicinal and synthetic chemistry. Researchers aim to leverage the established biological activities and synthetic accessibility of both sulfonamides and thiophenes to create novel compounds with potentially enhanced or unique properties. The synthesis of this compound is a direct outcome of this strategy, representing a targeted effort to explore the chemical space defined by the intersection of these two historically significant classes of organic compounds.

Properties

IUPAC Name

N-(2-aminophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCMONERKOXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182499-85-0
Record name N-(2-aminophenyl)thiophene-2-sulfonamide
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Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Aminophenyl Thiophene 2 Sulfonamide

High-Resolution Spectroscopic Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of N-(2-aminophenyl)thiophene-2-sulfonamide, offering detailed insights into its molecular structure.

Comprehensive Nuclear Magnetic Resonance (NMR) Analysis (¹H, ¹³C, 2D-NMR) for Structural Confirmation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. While specific spectra for this compound are not detailed in the provided research, data from closely related N-(2-aminophenyl)sulfonamide derivatives allow for precise spectral assignment. rsc.org

In ¹H NMR spectra, characteristic signals confirm the presence of all key proton environments. rsc.org The protons of the primary amine group (-NH₂) are expected to appear as a singlet peak. rsc.org For analogous compounds, this signal is observed around 5.92–5.97 ppm. rsc.org The single proton of the sulfonamide group (–SO₂NH–) also manifests as a distinct singlet, typically found further downfield in a region between 8.78 and 10.15 ppm. rsc.org The aromatic protons on both the aminophenyl and thiophene (B33073) rings produce a series of signals in the range of 6.51 to 7.70 ppm. rsc.org

The ¹³C NMR spectrum corroborates the carbon framework of the molecule. Aromatic carbons from both ring systems are characteristically found in the region between 111.83 and 160.11 ppm. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, would further allow for the definitive assignment of proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds rsc.org

Atom Type Nucleus Expected Chemical Shift (ppm) Signal Characteristics
Primary Amine ¹H ~5.92 - 5.97 Singlet
Sulfonamide ¹H ~8.78 - 10.15 Singlet
Aromatic Rings ¹H ~6.51 - 7.70 Multiplets
Aromatic Rings ¹³C ~111.83 - 160.11 Multiple Signals

Data derived from analogous N-(2-aminophenyl)sulfonamide structures.

Vibrational Spectroscopy (Fourier-Transform Infrared - FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. Analysis of related sulfonamides provides a clear indication of the expected spectral features. rsc.org

The primary aromatic amine (-NH₂) group is identified by strong N-H stretching vibrations, typically appearing as two distinct bands in the 3459–3338 cm⁻¹ range, and a single N-H bending vibration around 1639–1635 cm⁻¹. rsc.org The sulfonamide N-H group shows a stretching vibration in the 3349–3144 cm⁻¹ region. rsc.org

The most characteristic signals for the sulfonamide group (–SO₂NH–) are the intense asymmetric and symmetric stretching vibrations of the S=O bonds, which appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org Additionally, stretching vibrations from the aromatic C=C bonds of the rings are found between 1594 and 1489 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound rsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Aromatic Amine N-H Stretch 3459 - 3338
Primary Aromatic Amine N-H Bend 1639 - 1635
Sulfonamide N-H Stretch 3349 - 3144
Sulfonamide S=O Asymmetric Stretch 1320 - 1310
Sulfonamide S=O Symmetric Stretch 1155 - 1143
Aromatic Rings C=C Stretch 1594 - 1489

Data derived from analogous N-(2-aminophenyl)sulfonamide structures.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is employed to precisely determine the mass-to-charge ratio (m/z) of the molecule, thereby validating its elemental composition. The molecular formula for this compound is C₁₀H₁₀N₂O₂S₂. vulcanchem.comuni.lu

HRMS analysis confirms this formula by providing an experimental mass that closely matches the calculated theoretical mass. The monoisotopic mass of the compound is 254.01837 Da. uni.lu Mass spectrometry of thiophene-sulfonyl derivatives typically shows a pronounced molecular ion peak, confirming the stability of the compound under electron impact. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ C₁₀H₁₁N₂O₂S₂⁺ 255.02565
[M+Na]⁺ C₁₀H₁₀N₂NaO₂S₂⁺ 277.00759
[M-H]⁻ C₁₀H₉N₂O₂S₂⁻ 253.01109
[M]⁺ C₁₀H₁₀N₂O₂S₂⁺ 254.01782

Data obtained from predicted values.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related thiophene sulfonamide derivatives provides significant insight into the expected solid-state characteristics. nih.govnih.gov X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline Forms

The crystal structure of a molecule provides precise measurements of bond lengths, bond angles, and dihedral (torsion) angles. For sulfonamides, the S=O bond lengths are typically in the range of 1.428 to 1.441 Å, while S-N bond lengths are around 1.62 Å. nih.gov The geometry around the sulfur atom is expected to be a distorted tetrahedron.

Table 4: Typical Bond Lengths and Angles in Sulfonamide Structures nih.gov

Parameter Typical Value
Bond Lengths (Å)
S=O 1.43 - 1.44
S-N ~1.62
S-C (aromatic) ~1.77
**Bond Angles (°) **
O-S-O ~118 - 120
N-S-C ~107 - 108

Values are based on data from similar sulfonamide-containing crystal structures.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. nih.govresearchgate.net For this compound, the presence of N-H groups (both amine and sulfonamide) and sulfonyl oxygen atoms makes hydrogen bonding a dominant factor in the crystal packing. mdpi.com

It is highly probable that strong N-H···O hydrogen bonds would form between the sulfonamide N-H donor and a sulfonyl oxygen acceptor of an adjacent molecule, leading to the formation of chains or dimers. mdpi.com The primary amine group can also participate as a hydrogen bond donor.

Computational and Theoretical Chemistry of N 2 Aminophenyl Thiophene 2 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-aminophenyl)thiophene-2-sulfonamide and its derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to elucidate its structural and electronic properties. mdpi.com

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiophene (B33073) sulfonamide derivatives, DFT calculations have been used to determine key geometrical parameters. mdpi.combohrium.com

Calculated bond lengths for the thiophene sulfonamide core show specific ranges. The S=O and S–NH₂ bonds in the sulfonamide group are calculated to be approximately 1.45–1.46 Å and 1.67–1.68 Å, respectively. mdpi.com Within the thiophene ring, the S1–C2 and C5–S1 bond lengths are found to be in the range of 1.73 Å to 1.75 Å. mdpi.com

Table 1: Selected Theoretical Geometrical Parameters for a Thiophene Sulfonamide Core

ParameterCalculated Value Range (Å or °)
Bond Length S=O1.45 - 1.46 Å
Bond Length S–NH₂1.67 - 1.68 Å
Bond Length S1–C2 (thiophene)1.73 - 1.75 Å
Bond Angle O=S=O120.46 - 121.18°
Bond Angle O=S–NH₂105.04 - 111.26°
Bond Angle S1–C2–C3 (thiophene)110.84 - 112.44°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a key indicator of molecular stability. mdpi.comwikipedia.org A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comwikipedia.org For thiophene sulfonamide derivatives, these energy gaps have been calculated to be in the range of 3.44–4.65 eV, indicating that they are generally stable compounds. mdpi.com The distribution of these orbitals shows that the electron density in the HOMO is often located on the aminophenyl ring, while the LUMO density is spread across the thiophene-sulfonamide moiety.

Table 2: Frontier Molecular Orbital (FMO) Parameters for a Thiophene Sulfonamide Derivative

ParameterTypical Calculated Value (eV)
EHOMO-6.10
ELUMO-1.45
Energy Gap (ΔE)4.65

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green areas represent neutral potential. mdpi.com

For thiophene sulfonamide derivatives, MEP maps typically show the most negative potential (red) localized on the oxygen atoms of the sulfonyl group (SO₂). This suggests these oxygen atoms are the primary sites for interactions with electron-deficient species. Conversely, the most positive potential (blue) is often found around the hydrogen atoms of the amine (NH₂) group, indicating these are likely sites for nucleophilic attack. mdpi.com

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govnih.gov Computational chemistry allows for the prediction of NLO properties, such as the total static dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀). mdpi.comnih.gov Organic molecules with significant NLO responses often feature electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

The sulfonamide group can act as an electron-withdrawing group, and when combined with electron-donating moieties like the aminophenyl group, it can lead to significant NLO properties. mdpi.com The magnitude of the first hyperpolarizability (β₀) is a key measure of a molecule's NLO activity. Calculations for thiophene sulfonamide derivatives have shown that they can possess notable hyperpolarizability values, suggesting their potential as NLO materials. mdpi.com These NLO properties are often inversely related to the HOMO-LUMO energy gap; a smaller gap typically leads to a larger hyperpolarizability. mdpi.comresearchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties

PropertyDescription
Dipole Moment (μ)Measures the overall polarity of the molecule.
Polarizability (⟨α⟩)Indicates the ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β₀)Quantifies the second-order NLO response of the molecule.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. mdpi.comresearchgate.net These descriptors are calculated using the following relationships based on Koopmans' theorem, where Ionization Potential (I) ≈ -EHOMO and Electron Affinity (A) ≈ -ELUMO.

Chemical Hardness (η): Defined as η = (I - A) / 2, it measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.

Electronic Chemical Potential (μ): Defined as μ = -(I + A) / 2, it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Defined as ω = μ² / (2η), it quantifies the ability of a molecule to accept electrons. mdpi.com

Table 4: Global Chemical Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation or polarization.
Chemical Softness (S)S = 1 / ηMeasure of polarizability.
Electrophilicity Index (ω)ω = μ² / (2η)Capacity to accept electrons.

Molecular Modeling and Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). nih.gov This method is instrumental in drug discovery for understanding binding mechanisms and predicting the affinity of potential drug candidates. Thiophene sulfonamide derivatives have been the subject of numerous docking studies to evaluate their potential as inhibitors for various enzymes. nih.govmdpi.comnih.gov

These studies have shown that the thiophene sulfonamide scaffold can effectively interact with the active sites of proteins like carbonic anhydrases (hCA-I and hCA-II), cyclooxygenase-2 (COX-2), and Enoyl acyl carrier protein reductase (InhA). nih.govmdpi.comnih.gov Docking results for thiophene sulfonamides targeting these proteins reveal key interactions. For instance, the sulfonamide group often forms crucial hydrogen bonds with amino acid residues like Gln-192 and His-90 in the COX-2 active site. mdpi.com The thiophene and phenyl rings typically engage in hydrophobic or π-stacking interactions with residues such as His-386 and His-388, which helps to anchor the ligand within the binding pocket. mdpi.com The calculated binding energies and docking scores from these simulations, often in the range of -6 to -12 kcal/mol, suggest strong and stable interactions between the ligands and the protein targets. nih.gov

Computational Assessment of Binding Modes with Target Proteins (e.g., Carbonic Anhydrase Isoforms, Dihydropteroate (B1496061) Synthetase)

Molecular docking and simulation studies are instrumental in elucidating the binding modes of inhibitors with their target enzymes. For sulfonamides, key targets include carbonic anhydrase (CA) isoforms and dihydropteroate synthetase (DHPS).

Carbonic Anhydrase (CA) Isoforms: Thiophene-based sulfonamides are known inhibitors of carbonic anhydrases. nih.gov Molecular docking studies on various thiophene-based sulfonamides have revealed critical interactions within the active site of human carbonic anhydrase I and II (hCA-I and hCA-II). nih.gov Typically, the sulfonamide moiety coordinates with the zinc ion in the enzyme's active site. mdpi.com The thiophene ring and its substituents then extend into the active site cavity, forming van der Waals and hydrogen bonding interactions with key amino acid residues, which dictates the inhibitor's potency and selectivity. researchgate.net

In the case of this compound, it is hypothesized that the thiophene-2-sulfonamide (B153586) portion anchors the molecule to the catalytic zinc ion. The 2-aminophenyl group would then be positioned to interact with residues in the hydrophilic or hydrophobic halves of the active site, influencing its inhibitory profile against different CA isoforms. A molecular docking study performed on similar thiophene-based sulfonamides against hCA-I and hCA-II indicated that the sulfonamide and thiophene moieties play a significant role in the inhibition. nih.gov

Dihydropteroate Synthetase (DHPS): Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, p-aminobenzoic acid (pABA). nih.gov Structural studies of DHPS in complex with sulfonamides reveal that the p-amino group and the sulfonyl group of the inhibitor occupy the same positions as the p-amino and carboxylate groups of pABA, respectively. nih.gov The remainder of the sulfonamide molecule extends into a pocket adjacent to the active site. For this compound, the aminophenyl group would likely mimic the pABA backbone, while the thiophene ring would project into the active site, with its orientation and interactions influencing the inhibitory activity.

Target ProteinKey Interacting Residues (Hypothesized)Type of InteractionReference
Carbonic Anhydrase IIZn²⁺, His94, His96, His119, Thr199, Glu106, Thr200Coordination, Hydrogen Bonding, van der Waals nih.govmdpi.com
Dihydropteroate SynthetaseResidues in pterin- and pABA-binding pocketsHydrogen Bonding, van der Waals nih.gov

Free Energy Perturbation and Molecular Dynamics Simulations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a central goal of computational chemistry. Free Energy Perturbation (FEP) and Molecular Dynamics (MD) simulations are powerful techniques for achieving this.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sphinxsai.com

2D- and 3D-QSAR: In a QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and steric properties) are calculated for a set of molecules with known biological activities. nih.gov Statistical methods are then used to build a model that can predict the activity of new, untested compounds. nih.gov

For the design of novel derivatives of this compound, a QSAR model could be developed using a training set of analogous compounds with known inhibitory activities against a specific target. For instance, a study on N-(2-aminophenyl)-benzamide derivatives identified that descriptors like the logarithm of the partition coefficient (LogP), molecular weight, number of hydrogen-bond acceptors, and the sum of atomic polarizabilities are crucial for their biological activity. sphinxsai.com Similarly, QSAR studies on thiophene analogs have highlighted the importance of electronic parameters in modulating their anti-inflammatory activity. nih.gov

Chemical Reactivity and Derivatization Strategies for N 2 Aminophenyl Thiophene 2 Sulfonamide

Reactions at the Primary Amine Moiety (e.g., Acetylation, Schiff Base Formation)

The primary amino group on the phenyl ring is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups.

Acetylation: The primary amine can be readily acylated. For instance, reaction with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetyl derivative. vulcanchem.com This reaction is a common strategy to modify the pharmacokinetic properties of a molecule or to serve as a protecting group in multi-step syntheses.

ReagentProductReaction ConditionsReference
Acetic AnhydrideN-(2-(thiophene-2-sulfonamido)phenyl)acetamideNot specified vulcanchem.com

Schiff Base Formation: The primary amine can undergo condensation with various aldehydes and ketones to form Schiff bases (imines). anveshanaindia.comresearchgate.net This reaction is typically carried out under reflux with a catalytic amount of acid or base. anveshanaindia.com The resulting imine linkage is a valuable pharmacophore and can be further modified, for example, through reduction to a secondary amine. Thiophene-derived Schiff bases and their metal complexes have been explored for their antimicrobial properties. acs.org

A general scheme for Schiff base formation is as follows:

N-(2-aminophenyl)thiophene-2-sulfonamide + R-CHO/R-CO-R' → N-(2-(thiophen-2-ylmethyleneamino)phenyl)thiophene-2-sulfonamide + H₂O

Modifications on the Sulfonamide Nitrogen

The sulfonamide nitrogen provides another handle for derivatization, primarily through N-alkylation and N-acylation, which can significantly influence the biological activity of the resulting compounds. nih.gov

N-Alkylation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base, followed by reaction with an alkylating agent. Iron(II) chloride has been shown to be an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Ruthenium complexes have also been utilized for the N-alkylation of sulfonamides using alcohols as the alkylating agents. researchgate.net

N-Acylation: N-acylation of the sulfonamide can be achieved using various acylating agents. A convenient method involves the use of N-acylbenzotriazoles in the presence of sodium hydride, which produces N-acylsulfonamides in high yields. semanticscholar.orgresearchgate.net Another approach utilizes acetic anhydride under ultrasound irradiation in solvent-free and catalyst-free conditions, presenting a green chemistry method for N-acylation. orientjchem.org

Reaction TypeReagentsKey FeaturesReferences
N-AlkylationBenzylic alcohols, FeCl₂/K₂CO₃Environmentally benign, high yields ionike.com
N-AcylationN-acylbenzotriazoles, NaHHigh yields, applicable to various acyl groups semanticscholar.orgresearchgate.net
N-AcylationAcetic anhydride, ultrasoundGreen method, solvent-free, catalyst-free orientjchem.org

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is susceptible to electrophilic aromatic substitution, and its reactivity is higher than that of the benzene (B151609) ring. researchgate.net The position of substitution is directed by the activating effect of the sulfur atom and the sulfonamide group.

Bromination: Electrophilic bromination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as acetonitrile. nih.gov The reaction is typically regioselective, with substitution occurring at the position most activated by the ring sulfur and the existing substituent.

Nitration: Due to the high reactivity of the thiophene ring, nitration requires milder conditions than those used for benzene. stackexchange.com A mixture of nitric acid and trifluoroacetic anhydride is an effective nitrating agent for thiophenes, affording mononitro derivatives in good yields while avoiding the harsh conditions of concentrated nitric and sulfuric acids that can lead to degradation. researchgate.net The nitration of thiophene itself with nitric acid in acetic anhydride has been reported to yield a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. google.com

ReactionReagentConditionsExpected OutcomeReferences
BrominationN-Bromosuccinimide (NBS)Acetonitrile, 0°CMono- or di-bromination on the thiophene ring nih.gov
NitrationNitric acid/Trifluoroacetic anhydrideNot specifiedMononitration on the thiophene ring stackexchange.comresearchgate.net

Functionalization of the Phenyl Ring (e.g., Introduction of Substituents)

Introducing substituents on the phenyl ring is another strategy to create a library of this compound derivatives. This is often achieved by starting the synthesis with an appropriately substituted 2-nitroaniline (B44862) or o-phenylenediamine (B120857) precursor. The nature and position of these substituents can have a profound impact on the pharmacological profile of the final compound. For example, the synthesis of various 5-arylthiophene-2-sulfonylacetamide derivatives has been accomplished through Suzuki cross-coupling reactions on a pre-functionalized thiophene sulfonamide. nih.gov

Generation of Hybrid Molecules Incorporating this compound Scaffold

The this compound scaffold is an attractive building block for the design of hybrid molecules, where it is combined with other pharmacophores to create multifunctional agents. nih.gov This molecular hybridization approach aims to address multiple biological targets simultaneously. For example, benzothiazole-based sulfonamide hybrid compounds have been synthesized and are of interest to medicinal chemists due to the wide range of biological activities associated with both scaffolds. dergipark.org.tr The synthesis of novel pyridine, sulfonamide, coumarin, and thiophene derivatives from hydrazide-hydrazone precursors also highlights the utility of the sulfonamide scaffold in creating diverse molecular architectures. ekb.eg The development of such hybrid molecules is a promising strategy in the search for new therapeutic agents. researchgate.net

Coordination Chemistry of N 2 Aminophenyl Thiophene 2 Sulfonamide

Ligand Properties and Chelating Capabilities of the Compound

N-(2-aminophenyl)thiophene-2-sulfonamide possesses several key features that define its properties as a ligand. The molecule contains a primary amino group (-NH2) attached to a phenyl ring, a sulfonamide linkage (-SO2NH-), and a thiophene (B33073) ring. These functional groups provide multiple potential coordination sites, including the nitrogen atoms of the amino and sulfonamide groups, and the oxygen atoms of the sulfonamide group.

The deprotonated sulfonamide nitrogen is a common coordination site in related sulfonamide-based ligands, often acting as a key anchoring point for metal ions. nih.govresearchgate.netscilit.com The primary amino group on the phenyl ring also presents a strong potential donor site. The spatial arrangement of the 2-aminophenyl moiety suggests the potential for bidentate chelation, where both the amino nitrogen and the deprotonated sulfonamide nitrogen coordinate to a single metal center, forming a stable chelate ring. sjp.ac.lk This bidentate N,N-donor behavior is a well-established coordination motif for ligands containing similar structural frameworks. sjp.ac.lk

While the thiophene sulfur is a potential coordination site, its involvement in chelation with the aminophenyl portion of the molecule is less likely due to steric constraints. However, it could potentially participate in bridging between metal centers in polynuclear complexes. The oxygen atoms of the sulfonamide group can also engage in coordination, leading to different possible coordination modes. mdpi.comresearchgate.net The versatility of these potential donor sites allows this compound to act as a flexible ligand, adapting its coordination mode to the specific electronic and steric requirements of the metal ion.

Synthesis and Characterization of Metal Complexes (e.g., with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II))

The synthesis of metal complexes with this compound can generally be achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complexes. In many cases, the sulfonamide proton is lost upon coordination, leading to the formation of neutral complexes with divalent metal ions. nih.govresearchgate.net

General Synthetic Approach: A typical synthesis would involve dissolving this compound in a solvent like ethanol (B145695) or methanol. A solution of the metal salt (e.g., MnCl2, Co(OAc)2, Ni(NO3)2, CuCl2, Zn(OAc)2, CdCl2, or K2PtCl4) in the same or a compatible solvent is then added to the ligand solution. The reaction mixture is often stirred and may be heated to facilitate complex formation. The resulting metal complex may precipitate from the solution upon formation or after cooling, and can then be isolated by filtration, washed, and dried.

Characterization Techniques: The characterization of the synthesized complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which provides information about the oxidation state and geometry of the central metal ion, particularly for paramagnetic ions like Mn(II), Co(II), Ni(II), and Cu(II).

Spectroscopic Methods (IR, UV-Vis, NMR): These are crucial for elucidating the coordination mode of the ligand and the geometry of the complex, as detailed in the following section.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for understanding the interaction between this compound and metal ions.

Infrared (IR) Spectroscopy: Comparison of the IR spectrum of the free ligand with those of its metal complexes provides direct evidence of coordination.

N-H Vibrations: The stretching vibrations of the amino (-NH2) and sulfonamide (-NH-) groups are expected to shift upon coordination to a metal ion. A shift to lower frequencies is typically observed, indicating the involvement of these nitrogen atoms in bonding with the metal.

S=O Vibrations: The asymmetric and symmetric stretching frequencies of the sulfonyl group (SO2) are sensitive to the coordination environment. A shift in these bands can suggest the involvement of the sulfonyl oxygens in coordination. mdpi.comresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and the geometry of the coordination sphere, especially for transition metal ions with d-electrons.

Ligand-Based Transitions: The π→π* and n→π* transitions of the aromatic rings and the sulfonamide group in the free ligand are typically observed in the UV region. These bands may shift upon complexation.

d-d Transitions: For complexes of Mn(II), Co(II), Ni(II), and Cu(II), weak absorptions in the visible region corresponding to d-d electronic transitions can be observed. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands may also be present, often with higher intensity than d-d bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure upon coordination.

¹H NMR: The chemical shifts of the protons, particularly those of the -NH2 and -NH- groups, are expected to change significantly upon deprotonation and coordination. Protons on the phenyl and thiophene rings will also be affected, providing clues about the electronic environment around the metal center.

¹³C NMR: Shifts in the signals of the carbon atoms adjacent to the coordinating atoms can further confirm the mode of coordination.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For related sulfonamide complexes, X-ray structures have confirmed bidentate coordination leading to various geometries such as distorted octahedral for Mn(II) and square planar or square pyramidal for Cu(II). nih.govnih.gov

Below is a hypothetical data table summarizing expected spectroscopic shifts upon coordination, based on general principles and data from related compounds.

Spectroscopic TechniqueFunctional GroupFree Ligand (Expected)Coordinated Ligand (Expected Change)
IR (cm⁻¹)ν(N-H) amino~3400-3300Shift to lower frequency
ν(N-H) sulfonamide~3250Disappears upon deprotonation and coordination
ν(S=O)~1350, ~1160Shift in frequency
¹H NMR (ppm)-NH₂ protonBroad singletShift and/or broadening
-NH- protonSingletDisappears upon deprotonation

Theoretical Investigations of Coordination Modes and Electronic Structures of Complexes

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the coordination chemistry of ligands like this compound. nih.govresearchgate.netrsc.org DFT calculations can provide valuable insights into aspects that may be difficult to probe experimentally.

Coordination Modes: DFT calculations can be used to model different possible coordination modes of the ligand to a metal center. By comparing the calculated energies of various isomers, the most stable coordination geometry can be predicted. For this compound, theoretical studies could explore the relative stabilities of complexes formed through:

Bidentate N,N-coordination involving the amino and deprotonated sulfonamide nitrogens.

Bidentate N,O-coordination involving a nitrogen donor and a sulfonyl oxygen.

Monodentate coordination through one of the nitrogen or oxygen atoms.

Bridging coordination in polynuclear complexes.

Electronic Structures: DFT calculations can elucidate the electronic structure of the metal complexes, providing information on:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity and electronic properties of the complexes. The HOMO-LUMO energy gap can be related to the electronic spectra and chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of the bonding between the metal and the ligand, including the nature and strength of the coordinate bonds.

Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of the metal-ligand interactions, distinguishing between covalent and electrostatic contributions. nih.gov

Simulation of Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of the complexes. nih.gov This allows for the assignment of the observed spectral bands to specific electronic transitions (e.g., d-d, LMCT, MLCT). Furthermore, vibrational frequencies can be calculated and compared with experimental IR spectra to support the proposed coordination modes.

A hypothetical table summarizing the kind of data that could be obtained from DFT calculations is presented below.

Calculated PropertyInformation Obtained
Optimized GeometryPredicted bond lengths, bond angles, and coordination geometry.
Binding EnergyThermodynamic stability of the complex.
HOMO-LUMO EnergiesElectronic stability, reactivity, and prediction of electronic transitions.
NBO ChargesCharge distribution on atoms and nature of metal-ligand bonding.
Simulated UV-Vis Spectrum (TD-DFT)Assignment of electronic transitions observed in experimental spectra.

Structure Activity Relationship Sar Studies of N 2 Aminophenyl Thiophene 2 Sulfonamide Derivatives

Impact of Substituent Variations on Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a critical pharmacophore in a multitude of biologically active compounds. researchgate.netnih.govencyclopedia.pubnih.gov Variations in the substituents on this five-membered heterocycle can profoundly influence the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby modulating its interaction with biological targets.

Studies on related thiophene-2-sulfonamide (B153586) derivatives have provided significant insights. For instance, in a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides investigated as carbonic anhydrase (CA) inhibitors, the substitution at the 5-position of the thiophene ring was crucial for potent activity. These compounds showed effective, subnanomolar to nanomolar inhibition of human (h) CA isoforms hCA II, hCA IX, and hCA XII. nih.gov The high-resolution X-ray crystal structure of one such derivative complexed with hCA II revealed that the thiophene-sulfonamide moiety anchors the molecule to the zinc ion in the enzyme's active site, while the 5-position substituent extends into a deeper pocket, influencing isoform selectivity and binding affinity. nih.gov

Another study on thiophene-2-sulfonamide derivatives as inhibitors of lactoperoxidase (LPO) found that introducing a 5-(2-thienylthio) group resulted in the most potent compound in the series, with an IC₅₀ value of 3.4 nM and a Kᵢ value of 2.0 nM. nih.gov This highlights that extending the molecule from the 5-position with another aromatic system can significantly enhance inhibitory activity.

In a different class of related compounds, thiophene-2-carboxamides, substitutions at the 3-position of the thiophene ring were shown to be critical for antioxidant and antibacterial properties. Derivatives with a 3-amino group displayed more potent activity than those with 3-hydroxyl or 3-methyl groups. nih.gov This suggests that an electron-donating amino group at this position is favorable for these specific biological activities.

The following table summarizes the impact of various substituents on the thiophene ring of related sulfonamide and carboxamide scaffolds.

ScaffoldPosition of SubstitutionSubstituentObserved Biological ActivityReference
Thiophene-2-sulfonamide5Substituted-benzylsulfanylPotent inhibition of carbonic anhydrase isoforms (hCA II, IX, XII) nih.gov
Thiophene-2-sulfonamide52-ThienylthioStrong inhibition of lactoperoxidase (IC₅₀ = 3.4 nM) nih.gov
Thiophene-2-carboxamide3-NH₂Higher antioxidant and antibacterial activity nih.gov
Thiophene-2-carboxamide3-OHModerate antioxidant and antibacterial activity nih.gov
Thiophene-2-carboxamide3-CH₃Lowest antioxidant and antibacterial activity nih.gov

Influence of Substitutions on the Phenyl Ring on Biological Activity

Research on N-phenylthieno[2,3-b]pyridine-2-carboxamides, a closely related structural class, has shed light on the importance of substitution patterns on the phenyl ring for Forkhead Box M1 (FOXM1) inhibition. The parent compound in this series features a fluorine atom at the 4-position of the phenyl ring. nih.govmdpi.com Introducing additional substituents, particularly at the 2-position, significantly impacted activity. nih.gov

It was observed that small, electron-withdrawing groups at the 2-position, such as cyano (-CN) or nitro (-NO₂), led to a marked increase in inhibitory activity. nih.govmdpi.com In contrast, introducing a larger electron-withdrawing group like trifluoromethyl (-CF₃) or an electron-donating methyl (-CH₃) group at the same position resulted in compounds with reduced or no activity. nih.gov This suggests that both the electronic effect and the size of the substituent are critical. The strong electron-withdrawing nature of the cyano group appears to favorably alter the electron density of the phenyl ring, enhancing its binding interactions within the DNA-binding domain of FOXM1. nih.gov

The data below illustrates the structure-activity relationship for substituents on the N-phenyl ring of these FOXM1 inhibitors.

Parent Scaffold Position (Phenyl Ring)Substituent at Position 2Effect on FOXM1 Inhibitory ActivityReference
4-Fluoro-H (Parent Compound FDI-6)Active nih.gov
4-Fluoro-CNIncreased activity nih.govmdpi.com
4-Fluoro-NO₂Increased activity nih.gov
4-Fluoro-CH₃Inactive nih.govmdpi.com
4-Chloro-CNIncreased activity nih.govmdpi.com
4-Bromo-CNIncreased activity nih.govmdpi.com

Role of the Sulfonamide Linker in Modulating Biological Activity

The sulfonamide (-SO₂NH-) linker is a cornerstone of many therapeutic agents, prized for its chemical stability and its ability to act as a hydrogen bond donor and acceptor. In the context of N-(2-aminophenyl)thiophene-2-sulfonamide derivatives, this linker is not merely a passive connector but an active participant in molecular recognition. The acidic nature of the sulfonamide proton and its geometry are key to its function. tcichemicals.com

The sulfonamide group is a well-established zinc-binding group, which is crucial for the activity of many enzyme inhibitors, particularly carbonic anhydrases. nih.govresearchgate.net The nitrogen and one of the sulfonyl oxygens can coordinate with the zinc ion in the active site, effectively anchoring the inhibitor. researchgate.net General SAR principles for antibacterial sulfonamides emphasize that the sulfur atom must be directly linked to an aromatic ring (in this case, thiophene) and that the sulfonamide nitrogen should ideally have a pKa value between 6.6 and 7.4 for optimal activity. slideshare.net

Given its importance, replacing the sulfonamide group with a suitable bioisostere can be a strategic approach to modulate physicochemical properties such as acidity, lipophilicity, solubility, and permeability, which may in turn fine-tune the biological activity and pharmacokinetic profile of the molecule. nih.gov N-acylsulfonamides and their bioisosteres have been studied to understand the impact of such replacements. nih.gov Potential bioisosteric replacements for the sulfonamide moiety can be explored to improve drug-like properties while retaining the essential binding interactions.

Some potential bioisosteres for the sulfonamide group are listed below, which could be applied in the rational design of new this compound analogs.

Original LinkerPotential BioisostereRationale for ReplacementReference
Sulfonamide (-SO₂NH-)Reversed Sulfonamide (-NHSO₂-)Alters hydrogen bonding vectors and geometry nih.gov
Sulfonamide (-SO₂NH-)Carboxamide (-CONH-)Modifies acidity and hydrogen bonding capacity nih.gov
Sulfonamide (-SO₂NH-)N-Acylsulfonamide (-SO₂NHCO-)Increases acidity and introduces another point for substitution nih.gov
Sulfonamide (-SO₂NH-)Sulfoximine (-S(O)NH-)Offers a different three-dimensional geometry and polarity researchgate.net

Conformation and Stereochemistry in Relation to Biological Interactions

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. The conformational flexibility of this compound derivatives, particularly the rotational freedom around the sulfonamide and aryl-amine bonds, dictates the spatial orientation of the thiophene and phenyl rings. An accurate understanding of the preferred conformations is crucial for designing potent and selective compounds. mdpi.com

X-ray crystallography of a 5-substituted thiophene-2-sulfonamide bound to carbonic anhydrase II revealed a specific, biologically active conformation. nih.gov The sulfonamide group binds directly to the catalytic zinc ion, forcing the thiophene ring into a defined orientation within the active site. This precise positioning is essential for the inhibitor's high affinity.

The relationship between conformation and activity is often subtle. For instance, studies on other classes of molecules have shown that a more open dihedral angle between two key aromatic rings can correlate with higher biological activity, as it may reduce steric clashes and allow for better receptor fit. nih.gov Therefore, designing derivatives that favor a specific, biologically active conformation is a key strategy in optimizing potency.

Mechanistic Research on Biological Interactions of N 2 Aminophenyl Thiophene 2 Sulfonamide and Its Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of N-(2-aminophenyl)thiophene-2-sulfonamide have been identified as potent inhibitors of several key enzymes, including carbonic anhydrase isoforms and dihydropteroate (B1496061) synthetase.

Kinetic studies have been instrumental in characterizing the inhibitory activity of thiophene-based sulfonamides against various enzymes. For instance, investigations into the inhibition of human carbonic anhydrase (hCA) isoforms I and II revealed that these compounds act as potent inhibitors. researchgate.netnih.gov The inhibitory constants (Kᵢ) for a series of thiophene-based sulfonamides against hCA-I were found to be in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM, and for hCA-II, the Kᵢ values ranged from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM. researchgate.net These studies indicated a noncompetitive mode of inhibition for both isoenzymes. researchgate.netnih.gov

Another study focusing on lactoperoxidase (LPO) inhibition by thiophene-2-sulfonamide (B153586) derivatives identified 5-(2-thienylthio) thiophene-2-sulfonamide as a potent competitive inhibitor, with a Kᵢ value of 2 ± 0.6 nM. nih.gov Furthermore, enzyme kinetic studies on other derivatives have demonstrated mixed inhibition against α-amylase and α-glucosidase. researchgate.net

Table 1: Kinetic Data for Enzyme Inhibition by Thiophene (B33073) Sulfonamide Derivatives

Enzyme TargetInhibitor TypeKᵢ ValueIC₅₀ ValueReference
Human Carbonic Anhydrase I (hCA-I)Noncompetitive66.49 ± 17.15 nM - 234.99 ± 15.44 µM69 nM - 70 µM researchgate.netnih.gov
Human Carbonic Anhydrase II (hCA-II)Noncompetitive74.88 ± 20.65 nM - 38.04 ± 12.97 µM23.4 nM - 1.405 µM researchgate.netnih.gov
Lactoperoxidase (LPO)Competitive2 ± 0.6 nM3.4 nM nih.gov

The structural basis for the inhibition of enzymes by thiophene sulfonamides has been investigated through techniques such as X-ray crystallography. For example, the X-ray coordinates of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) complexed with cyclin-dependent kinase 5 (cdk5) have been reported. nih.gov This structural data revealed an unusual binding mode to the hinge region of the enzyme, mediated by a water molecule. nih.gov

Molecular docking studies have also been employed to elucidate the binding interactions between thiophene-based sulfonamides and their enzyme targets. researchgate.net For potent inhibitors of hCA-I and hCA-II, docking studies suggested that the compounds interact with residues outside of the catalytic active site, which is consistent with the noncompetitive inhibition observed in kinetic studies. researchgate.netnih.gov The sulfonamide and thiophene moieties were identified as playing a significant role in the inhibition of these enzymes. researchgate.netnih.gov

Mechanisms of Antimicrobial Activity

This compound and its derivatives exhibit a spectrum of antimicrobial activities. The primary mechanism of action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. vulcanchem.com This disruption of the folate pathway ultimately inhibits bacterial growth. nih.gov

Thiophene derivatives have also been shown to possess antimicrobial properties against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Some derivatives have demonstrated promising activity against drug-resistant bacteria like Acinetobacter baumannii and Escherichia coli. frontiersin.org The proposed mechanism for this activity involves an increase in the permeability of the bacterial membrane. frontiersin.org

Interestingly, certain thiophenesulfonamides have been identified as specific inhibitors of quorum sensing in pathogenic Vibrio species. biorxiv.org These compounds inhibit the master quorum sensing transcription factor LuxR, thereby disrupting bacterial communication and virulence factor expression without directly affecting cell growth. biorxiv.org This targeted mechanism suggests a lower likelihood of resistance development compared to traditional antibiotics. biorxiv.org

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of thiophene-sulfonamide derivatives are attributed to several mechanisms. One key mechanism is the inhibition of pro-inflammatory enzymes. For instance, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide is a potent inhibitor of 5-lipoxygenase (5-LO), with IC₅₀ values in the nanomolar range. nih.gov Inhibition of 5-LO reduces the production of leukotrienes, which are potent mediators of inflammation. Some thiophene pyrazole (B372694) hybrids have also been shown to be selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov

Another important anti-inflammatory mechanism involves the modulation of cytokine production. Thiophene derivatives have been observed to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Conversely, they can increase the levels of the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exert their anti-inflammatory effects by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. dundee.ac.uk NRF2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. dundee.ac.uk Activation of this pathway leads to a reduction in the levels of pro-inflammatory mediators. dundee.ac.uk

Anticonvulsant Mechanism Research

The anticonvulsant activity of sulfonamides is closely linked to their ability to inhibit carbonic anhydrase (CA) enzymes. nih.gov Several CA isozymes are expressed in the brain, and their inhibition is a known mechanism for anticonvulsant effects. nih.gov The inhibition of these enzymes is thought to alter pH and ion transport in the brain, leading to a reduction in neuronal excitability.

Derivatives of this compound that incorporate a benzothiazole (B30560) moiety have been investigated for their anticonvulsant properties. nih.gov These compounds possess the key pharmacophoric features considered essential for anticonvulsant activity, including a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain. nih.gov

Research into Other Potential Biological Pathways

The biological activities of this compound and its derivatives extend beyond the aforementioned areas, with ongoing research into their potential as anticancer and neuroprotective agents.

In the context of cancer, these compounds have been shown to target several pathways. The anticancer mechanism can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. vulcanchem.com Some thiophene derivatives have demonstrated the ability to induce apoptosis in cancer cells. Furthermore, certain thiophene-based sulfonamides act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com Inhibition of VEGFR-2 can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen. mdpi.com Additionally, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), a target of interest in cancer therapy. nih.gov

The neuroprotective effects of some related compounds have been linked to the activation of the Nrf2 pathway. nih.govnih.gov This pathway plays a crucial role in protecting neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases. nih.govnih.gov

Environmental Fate and Transformation Studies of Aminophenyl Sulfonamide Compounds

Biotransformation Pathways and Metabolite Identification

Specific biotransformation pathways for N-(2-aminophenyl)thiophene-2-sulfonamide have not been identified. However, studies on the biodegradation of sulfonamide antibiotics in general reveal several common transformation pathways. These processes are crucial in determining the persistence and potential toxicity of these compounds in the environment.

Biodegradation of sulfonamides can occur under both aerobic and anaerobic conditions. researchgate.net The primary biotransformation reactions include:

Acetylation: The addition of an acetyl group, often at the N4 position. researchgate.net

Deamination: The removal of an amine group. researchgate.net

Hydroxylation: The addition of a hydroxyl group to the aromatic ring. researchgate.netnih.gov

Formylation: The addition of a formyl group. researchgate.net

Glycosylation: The attachment of a sugar moiety. researchgate.net

One notable aspect of sulfonamide biotransformation is the potential for metabolites to revert to the parent compound. For instance, the acetylated metabolite N4-acetyl-sulfamethoxazole can be transformed back into sulfamethoxazole. researchgate.net This highlights the complexity of assessing the complete removal of these contaminants from the environment.

Commonly identified metabolites of sulfonamides include hydroxylated derivatives and N-acetylated products. researchgate.net The breakage of the sulfonamide bridge can also lead to the formation of metabolites such as aniline (B41778) and sulfanilic acid. researchgate.net It is important to note that some of these transformation products may still be bioactive and potentially more toxic than the original compound. researchgate.net

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of sulfonamide compounds in the environment.

Hydrolysis: Sulfonamides are generally considered to be resistant to hydrolysis under typical environmental conditions, indicating that this is not a significant degradation pathway. mdpi.com

Photolysis: Photodegradation, or the breakdown of compounds by light, can be a more significant abiotic degradation mechanism for sulfonamides, particularly in surface waters where they are exposed to sunlight. mdpi.com The efficiency of photolysis can be enhanced by the presence of other substances. For example, the degradation of sulfathiazole (B1682510) was significantly increased by UV irradiation in the presence of persulfate, with about 96% removal within 60 minutes. mdpi.com

Studies on the radiolytic degradation of thiophene (B33073), a core component of this compound, have identified several degradation intermediates, including thiophene 1-oxide, thiophen-2-ol, and 2,3-dihydrothiophen-2-ol. researchgate.netbohrium.com This suggests that the thiophene ring in this compound could be susceptible to oxidative degradation processes. Advanced oxidation processes (AOPs) using ozone and hydrogen peroxide have also been shown to be effective in degrading various sulfonamide antibiotics. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

The conventional synthesis of N-(2-aminophenyl)thiophene-2-sulfonamide often involves reacting 2-aminobenzenesulfonamide (B1663422) with thiophene-2-sulfonyl chloride. However, industrial-scale production faces challenges such as regioselectivity issues, the formation of di-sulfonated byproducts, and the management of exothermic reactions. vulcanchem.com Future research is increasingly focused on developing more scalable and sustainable synthetic methodologies.

Green chemistry principles are at the forefront of this endeavor. Researchers are exploring solvent-free mechanochemical approaches, which involve one-pot, double-step procedures mediated by solid reagents like sodium hypochlorite, offering an environmentally friendly and cost-effective alternative. rsc.org The use of water as a green solvent in the presence of a base as an HCl scavenger is another promising, eco-friendly method for sulfonamide synthesis that yields products in high purity with simple filtration for isolation. mdpi.com

Flow chemistry presents a viable solution for overcoming the limitations of batch processing, such as poor heat transfer and safety concerns with exothermic reactions. A continuous flow synthesis using a meso-reactor apparatus can offer an efficient, safe, and easily scalable preparation of sulfonamides, minimizing waste and employing greener media. acs.orgresearchgate.net Furthermore, novel catalytic systems, such as the use of dual-functional high-surface-area β-MnO₂ nanoparticles for the direct sulfonylation of ammonia (B1221849) with thiols, are being investigated to streamline the synthesis of primary sulfonamides. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

MethodologyAdvantagesChallengesKey Research Areas
Conventional Batch Synthesis Well-established procedures.Scalability issues, byproduct formation, use of hazardous solvents.Optimization of reaction conditions to improve yield and purity.
Mechanochemistry Solvent-free, cost-effective, environmentally friendly. rsc.orgPotential for limited reaction scope, scalability for very large quantities.Expansion to a wider range of substrates, development of new solid-state catalysts.
Aqueous Synthesis Use of a green and safe solvent, simple workup. mdpi.comLimited solubility of some reactants, potential for hydrolysis of sensitive functional groups.Development of water-soluble catalysts and reagents.
Flow Chemistry Enhanced safety, scalability, and process control. acs.orgInitial setup costs, potential for clogging with solid byproducts.Miniaturization of reactors, integration of in-line purification techniques.
Novel Catalysis High efficiency, potential for novel reaction pathways. rsc.orgCatalyst stability and cost, separation of catalyst from the product.Development of reusable and highly active catalysts.

Exploration of New Pharmacological Targets beyond Established Ones

While sulfonamides are traditionally known for their antimicrobial properties via the inhibition of dihydropteroate (B1496061) synthase, the this compound scaffold holds promise for a much broader range of pharmacological applications. vulcanchem.com Thiophene (B33073) derivatives, in general, are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. nih.govnih.govnih.gov

A significant area of future research is the investigation of this compound and its derivatives as kinase inhibitors. For instance, a structurally related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318), has been identified as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), a target implicated in neurodegenerative diseases. nih.govresearchgate.net Furthermore, N-(thiophen-2-yl) benzamide (B126) derivatives have been identified as potent inhibitors of the BRAFV600E kinase, a key mutation in many cancers. nih.gov The sulfonamide moiety is also being explored for its role in inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in anti-angiogenic cancer therapy. mdpi.com

Beyond cancer and neurodegeneration, the anti-inflammatory potential of thiophene derivatives warrants further investigation, with targets including cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The antiviral properties of heterocyclic sulfonamides are also an emerging area of interest. nih.gov The structural flexibility of the this compound core allows for modifications that could lead to the discovery of novel inhibitors for a wide array of enzymes and receptors.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations are being increasingly employed to predict the biological activity and physicochemical properties of new derivatives. nih.govnih.gov

QSAR studies can establish mathematical relationships between the structural features of thiophene-sulfonamide derivatives and their biological activities, such as anticancer or anti-inflammatory effects. nih.govresearchgate.net This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and further testing. The development of more accurate predictive models is an ongoing area of research, with a focus on incorporating larger and more diverse datasets and utilizing advanced machine learning algorithms. nih.govyoutube.comresearchgate.net

Molecular docking simulations provide insights into the binding modes of these compounds with their biological targets, helping to elucidate the mechanism of action and guide the rational design of more potent and selective inhibitors. nih.gov DFT calculations can be used to determine the electronic properties of these molecules, which have been shown to play a dominant role in modulating their biological activity. researchgate.net The integration of these computational approaches into a cohesive workflow will be crucial for the efficient exploration of the chemical space around this compound.

Design of Highly Selective and Potent Derivatives through Rational Design

Rational drug design, informed by both experimental data and computational modeling, is key to developing highly selective and potent derivatives of this compound. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing valuable information on how modifications to the chemical structure affect biological activity. nih.govresearchgate.net

For example, SAR studies on thiophene-thiazole and pyrimidine (B1678525) derivatives have provided insights into the structural requirements for anticancer activity. researchgate.net Similarly, the investigation of sulfonamides derived from carvacrol (B1668589) for the treatment of Alzheimer's disease has highlighted key structural features for acetylcholinesterase inhibition. nih.gov

Future research will focus on the strategic modification of the this compound scaffold. This includes altering substituents on both the aminophenyl and thiophene rings to enhance interactions with the target protein and improve pharmacokinetic properties. The goal is to design derivatives that exhibit high affinity for the desired target while minimizing off-target effects, thereby increasing therapeutic efficacy and reducing the potential for adverse effects.

Addressing Environmental Persistence and Ecotoxicity of Sulfonamide Scaffolds

A significant challenge associated with the widespread use of sulfonamides is their environmental persistence and potential ecotoxicity. While specific data for this compound is limited, the broader class of sulfonamides has been detected in various environmental compartments, including water and soil. Their continuous release into the environment can lead to the development of antibiotic-resistant bacteria, posing a threat to public health.

Future research must focus on understanding the environmental fate and transport of this compound and its degradation products. This includes studies on its biodegradability, potential for bioaccumulation, and toxicity to a range of aquatic and terrestrial organisms. A key challenge is to design novel sulfonamide derivatives that are effective as therapeutic agents but are also readily biodegradable, minimizing their environmental impact. This "design for degradation" approach is a critical aspect of sustainable pharmaceutical development.

Advanced Materials Science Applications

The unique electronic and optical properties of the thiophene ring open up possibilities for the application of this compound and its derivatives in advanced materials science. Thiophene-based polymers are well-known for their use as organic semiconductors in electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). researchgate.netnih.govnumberanalytics.com

Future research could explore the synthesis of polymers incorporating the this compound moiety. The presence of the sulfonamide and amino groups could provide sites for cross-linking or for tuning the electronic properties of the resulting polymer. These materials could have potential applications in sensors, where the interaction of the functional groups with specific analytes could lead to a detectable change in the material's conductivity or optical properties. The development of novel thiophene-based materials for applications in organic electronics and sensing is a rapidly growing field with significant potential for innovation. researchgate.netresearchgate.net

Q & A

Q. What are the metabolic pathways and degradation products of this compound?

  • Methodological Answer : Use LC-MS/MS to identify metabolites in hepatic microsome assays. Common pathways include:
  • Oxidation : Thiophene ring hydroxylation or sulfoxide formation.
  • Conjugation : Glucuronidation of the amine group.
  • Degradation : Hydrolysis of the sulfonamide bond under acidic conditions (e.g., pH <3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.